molecular formula C14H14N2O3S B2677264 Ethyl 2-benzamido-4-methylthiazole-5-carboxylate CAS No. 92192-06-8

Ethyl 2-benzamido-4-methylthiazole-5-carboxylate

Cat. No.: B2677264
CAS No.: 92192-06-8
M. Wt: 290.34
InChI Key: HSPXTLSMHAEJLA-UHFFFAOYSA-N
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Description

Ethyl 2-benzamido-4-methylthiazole-5-carboxylate is a chemical compound with the molecular formula C14H14N2O3S. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-benzamido-4-methylthiazole-5-carboxylate typically involves a multi-step process. One common method starts with the reaction of ethyl acetoacetate with N-bromosuccinimide to form ethyl 2-bromo-3-oxobutanoate. This intermediate is then reacted with thiourea to yield ethyl 2-amino-4-methylthiazole-5-carboxylate. Finally, the amino group is benzoylated using benzoyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzamido-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Ethyl 2-benzamido-4-methylthiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-benzamido-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the enzyme’s active site, preventing the oxidation of hypoxanthine to uric acid. This inhibition can help manage conditions like gout and hyperuricemia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit xanthine oxidase and scavenge free radicals sets it apart from other thiazole derivatives .

Properties

IUPAC Name

ethyl 2-benzamido-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-3-19-13(18)11-9(2)15-14(20-11)16-12(17)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPXTLSMHAEJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-amino-4-methylthiazole-5-carboxylate (2.00 g, 10.00 mmol) in anhydrous dichloromethane (40 mL) was added pyridine (2.50 g, 32.00 mmol), followed by the addition of benzoyl chloride (1.90 g, 13.00 mmol) dropwise. The reaction mixture was stirred at ambient temperature for 18 h, then washed sequentially with 1 N hydrochloric acid (15 mL), saturated aqueous sodium bicarbonate (2×15 mL), and water (15 mL), dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated in vacuo. The residue was purified by column chromatography to afford the title compound as a white solid in 97% yield (3.0 g); 1H NMR (CDCl3, 300 MHz) δ 11.35 (s, br, 1H), 7.89 (d, J=7.4 Hz, 2H), 7.59 (t, J=7.4 Hz, 1H), 7.47 (t, J=7.6 Hz, 2H), 4.29 (q, J=7.1 Hz, 2H), 2.28 (s, 3H), 1.35 (t, J=7.1 Hz, 3H); MS (ES+) m/z 291.1 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Yield
97%

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